molecular formula C17H18N2O4S B6916862 N-(2,3-dihydroindol-1-ylsulfonyl)-3-ethoxybenzamide

N-(2,3-dihydroindol-1-ylsulfonyl)-3-ethoxybenzamide

Cat. No.: B6916862
M. Wt: 346.4 g/mol
InChI Key: JUKYQOLLZCXJTD-UHFFFAOYSA-N
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Description

N-(2,3-dihydroindol-1-ylsulfonyl)-3-ethoxybenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(2,3-dihydroindol-1-ylsulfonyl)-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-2-23-15-8-5-7-14(12-15)17(20)18-24(21,22)19-11-10-13-6-3-4-9-16(13)19/h3-9,12H,2,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKYQOLLZCXJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NS(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydroindol-1-ylsulfonyl)-3-ethoxybenzamide typically involves the reaction of 2,3-dihydroindole with sulfonyl chloride, followed by the introduction of the ethoxybenzamide group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydroindol-1-ylsulfonyl)-3-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in binding to specific receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest potential anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydroindol-1-ylsulfonyl)-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group is believed to play a crucial role in its binding affinity, while the ethoxybenzamide moiety contributes to its overall stability and bioavailability. The exact pathways and targets are still under investigation, but early research indicates its potential to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydroindol-1-ylsulfonyl)-1H-indole-3-carboxamide
  • 2,3-dihydroindole derivatives

Uniqueness

Compared to other similar compounds, N-(2,3-dihydroindol-1-ylsulfonyl)-3-ethoxybenzamide stands out due to its unique combination of the sulfonyl and ethoxybenzamide groups. This combination enhances its chemical stability and biological activity, making it a versatile compound for various applications .

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